molecular formula C2H2ClFO2 B1211338 Chlorofluoroacetic acid CAS No. 471-44-3

Chlorofluoroacetic acid

Cat. No. B1211338
CAS RN: 471-44-3
M. Wt: 112.49 g/mol
InChI Key: JBIKZDFUXGHTHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chlorofluoroacetic acid can be synthesized from chlorodifluoroacetic acid derivatives through Reformatskii-type reactions, presenting an extension to the syntheses of fluorine-containing molecules (Lang & Schaub, 1988). Additionally, methyl dichlorofluoroacetate, prepared from methyl trichloroacetate and antimony(III) fluoride, undergoes reductive coupling–elimination reactions to yield (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters (Ishihara & Kuroboshi, 1987).

Molecular Structure Analysis

The optical purity and absolute configuration of chlorofluoroacetic acid have been established through n.m.r analysis and X-ray diffraction studies, revealing its S-configuration (Bellucci, Berti, Bettoni, & Macchia, 1973).

Chemical Reactions and Properties

Chlorofluoroacetic acid participates in various chemical reactions, including the synthesis of optically active derivatives and the preparation of chlorofluoroiodomethane through stereoselective decarboxylation (Crassous, Jiang, Schurig, & Polavarapu, 2004). Its reactivity has been exploited in the synthesis of a wide range of fluorine-containing synthetic building blocks (Greuter, Lang, & Romann, 1988).

Physical Properties Analysis

The study of electron-induced reactions in molecular nanofilms of chlorodifluoroacetic acid reveals insights into its physical behavior under electron stimulation, demonstrating the formation of fragment anions and CO2 upon extended electron irradiation (Orzol, König-Lehmann, Illenberger, & Kopyra, 2010).

Chemical Properties Analysis

Chlorodifluoroacetic acid exhibits phytotoxic properties, potentially acting through the inhibition of the citric acid cycle. A study on its toxicity to aquatic macrophytes like Lemna gibba and Myriophyllum spicatum shows minimal risk at environmental concentrations, indicating its stability and lack of degradation in aquatic systems (Hanson, Sibley, Mabury, Muir, & Solomon, 2001).

Scientific Research Applications

1. Application in Biological and Medicinal Chemistry

  • Summary of the application : Chlorofluoroacetic acid (CFA) is used as a warhead for covalent modification of SARS-CoV-2 Main Protease (Mpro), a cysteine protease essential for viral replication .
  • Methods of application : The Ugi multi-component reaction employing chlorofluoroacetic acid allowed rapid generation of CFA derivatives . A practical protocol for the optical resolution of chlorofluoroacetic acid was established, which enabled the isolation of the stereoisomers of the best CFA compound .
  • Results or outcomes : Kinetic analysis revealed that ®-CFA is crucial for both binding affinity and the rate of irreversible inactivation of Mpro . This highlights the prominent influence of the CFA chirality on the covalent modification of cysteine .

2. Application in Toxicological Sciences

  • Summary of the application : Chlorofluoroacetic acid (CFA) is used in the study of nephrotoxicity in rats .
  • Methods of application : Rats were given a single dose of 1.5 mmol/kg CFA . Urinalysis and light microscopic analysis were conducted to investigate the nephrotoxicity of CFA .
  • Results or outcomes : Rats given 1.5 mmol/kg CFA became anuric and died within 24 hours . Rats given 0.6–1.2 mmol/kg CFA developed polyuria, glycosuria, and renal proximal tubular damage .

3. Application in Environmental Science

  • Summary of the application : Chlorofluoroacetic acid (CFA) is used as a highly versatile derivatizing agent .
  • Methods of application : The specific methods of application are not detailed in the source .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

4. Application in Organic Synthesis

  • Summary of the application : Chlorofluoroacetic Acid is primarily used as an intermediate in the synthesis of various organic compounds .
  • Methods of application : It can undergo reactions such as esterification, amidation, and nucleophilic substitution, similar to other carboxylic acids .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

5. Application in Polymer Science

  • Summary of the application : Chlorofluoroacetic acid (CFAA) is used in the synthesis of polymers .
  • Methods of application : CFAA is a highly reactive compound useful in a variety of chemical reactions, including oxidation, halogenation, and substitution reactions .
  • Results or outcomes : The specific results or outcomes are not detailed in the source .

6. Application in Stereochemistry

  • Summary of the application : Chlorofluoroacetic acid is a versatile derivatizing agent for obtaining diastereomeric esters from chiral alcohols .
  • Methods of application : The specific methods of application are not detailed in the source .
  • Results or outcomes : The stereochemistry of the resulting esters reflects their steric arrangement and preference for identical conformations in solution and chromatographic processes .

Safety And Hazards

CFA is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

While specific future directions for CFA were not found in the search results, it is worth noting that research into similar compounds continues to be a topic of interest . For instance, per- and polyfluoroalkyl substances, which include many types of anthropogenic chemicals, have been the subject of extensive research due to their unique physiochemical properties .

properties

IUPAC Name

2-chloro-2-fluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClFO2/c3-1(4)2(5)6/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIKZDFUXGHTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870547
Record name Chlorofluoroacetic acid
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Molecular Weight

112.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorofluoroacetic acid

CAS RN

471-44-3
Record name Chlorofluoroacetic acid
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Record name Chlorofluoroacetic acid
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Record name 471-44-3
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Record name Chlorofluoroacetic acid
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Record name Chloro(fluoro)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
JA Young, P Tarrant - Journal of the American Chemical Society, 1949 - ACS Publications
… , we have found that esters of chlorofluoroacetic acid may be made in good yields by … method of preparation of esters of chlorofluoroacetic acid, from which other compounds containing …
Number of citations: 46 pubs.acs.org
G Bellucci, G Berti, A Borraccini, F Macchia - Tetrahedron, 1969 - Elsevier
(±)-Chlorofluoroacetic acid (1) has been resolved into its enantiomers through the dehydroabietylamine salts; LAH reduction of methyl (−)-chlorofluoroacetate has given (−)-…
Number of citations: 23 www.sciencedirect.com
CF Meyer, SM Hell, JBI Sap, A Misale, A Peschiulli… - Tetrahedron, 2019 - Elsevier
… Specifically, we propose that the treatment of chlorofluoroacetic acid with phenyliodine(III) diacetate (PIDA) under blue light irradiation would release •CHFCl that can add …
Number of citations: 8 www.sciencedirect.com
HBM Lantum, RB Baggs, DM Krenitsky… - Toxicological …, 2002 - academic.oup.com
Dichloroacetic acid (DCA), chlorofluoroacetic acid (CFA), and difluoroacetic acid (DFA) are inhibitors of pyruvate dehydrogenase kinase. DCA is used for the clinical management of …
Number of citations: 11 academic.oup.com
W Dekant, LH Lash, MW Anders - Proceedings of the …, 1987 - National Acad Sciences
… system converted CTFC to chlorofluoroacetic acid and inorganic fluoride, … chlorofluoroacetic acid and inorganic fluoride. The intermediate acylating agent and chlorofluoroacetic acid …
Number of citations: 109 www.pnas.org
HBM Lantum, PG Board… - Chemical research in …, 2002 - ACS Publications
… The objective of this study was to examine the kinetics of the biotransformation of MA and chlorofluoroacetic acid (CFA) by polymorphic variants of recombinant hGSTZ1-1. In addition, …
Number of citations: 15 pubs.acs.org
L Streinz, A Svatoš, J Vrkoč, J Meinwald - Journal of the Chemical …, 1994 - pubs.rsc.org
… We report here the results of our study of an alternative derivatizing agent, chlorofluoroacetic acid (CFA). CFA is one of the simplest optically active compounds appropriate for this …
Number of citations: 11 pubs.rsc.org
V Tolman - Collection of Czechoslovak Chemical …, 1977 - cccc.uochb.cas.cz
… This is the first example of a direct conversion of a chlorofluoroacetic acid derivative to the corresponding difluoro derivative. Alkaline hydrolysis of amide II leads to the free acid III a, as …
Number of citations: 11 cccc.uochb.cas.cz
J Růžička, L Streinz, D Šaman, Z Havlas… - Collection of …, 2000 - cccc.uochb.cas.cz
Stereochemistry of a series of diastereomeric esters obtained from chiral alcohols 1a-21a by derivatization with (S)- or (R)-chlorofluoroacetic acid was correlated with their LC and GC …
Number of citations: 8 cccc.uochb.cas.cz
G Bellucci, G Berti, C Bettoni, F Macchia - Journal of the Chemical …, 1973 - pubs.rsc.org
Chlorofluoroacetic acid, [α]D25– 55·8(benzene), was shown to be of at least 98% optical purity by nmr analysis of its adduct with (–)-1,2-epoxy-1-phenylcyclohexane. An X-ray diffraction …
Number of citations: 5 pubs.rsc.org

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